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Compound of Interest

Compound Name:
(S)-3-Amino-1-methylpiperidin-2-

one hydrochloride

Cat. No.: B1374327 Get Quote

(S)-3-Amino-1-methylpiperidin-2-one hydrochloride is a specialized chiral building block

that has garnered significant attention within the pharmaceutical and medicinal chemistry

sectors. As a derivative of the piperidine ring system, a privileged structure in numerous natural

products and active pharmaceutical ingredients (APIs), this compound serves as a critical

intermediate in the synthesis of complex molecules. Its specific stereochemistry—the (S)-

configuration at the C3 position—is paramount, as it allows for the development of

enantiomerically pure drugs, which often leads to higher efficacy and a more favorable safety

profile by minimizing off-target effects.[1]

This guide provides a comprehensive overview of (S)-3-Amino-1-methylpiperidin-2-one
hydrochloride, tailored for researchers, scientists, and drug development professionals. We

will delve into its synthesis, characterization, and pivotal applications, particularly its role in the

development of therapeutics for central nervous system (CNS) disorders such as Alzheimer's

and Parkinson's disease.[1] The inherent structural rigidity and functional group presentation of

this molecule make it an invaluable scaffold for interacting with specific biological targets within

the brain.[1]

Core Chemical Properties
A foundational understanding of the molecule's properties is essential for its effective use in

synthesis and development.
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Property Value Reference

CAS Number 956109-56-1 [1][2]

Molecular Formula C₆H₁₃ClN₂O [1][3][4]

Molecular Weight 164.63 g/mol [1][3]

Purity ≥95% [1]

Form Solid, Lyophilized Powder [2][3]

Storage Long-term at -20°C to -80°C [2]

Stability Reported to be hygroscopic [5]

Strategic Synthesis: Pathways to Enantiopurity
The synthesis of (S)-3-Amino-1-methylpiperidin-2-one and its hydrochloride salt is a challenge

that hinges on precise stereochemical control. The primary goal is to establish the chiral center

at the C3 position with high enantiomeric excess (ee). Various strategies have been developed,

often starting from readily available chiral precursors or employing asymmetric catalytic

methods.

Causality in Synthetic Route Selection
The choice of a synthetic pathway is dictated by factors such as the availability and cost of

starting materials, scalability, and the desired level of enantiopurity. Routes starting from natural

amino acids like L-ornithine or L-glutamic acid are advantageous as they leverage a pre-

existing chiral center.[5] Alternatively, biocatalytic methods using enzymes like transaminases

offer high selectivity under mild conditions, representing a green and efficient approach.[6][7]

Key Synthetic Approaches
Cyclization of Chiral Amino Acids: A common and effective method involves the cyclization of

protected ornithine derivatives. For instance, L-ornithine hydrochloride can be esterified and

then induced to cyclize into the corresponding lactam, (S)-3-aminopiperidin-2-one.[5]

Subsequent N-methylation would yield the target molecule. This approach is robust and

provides excellent stereochemical control.
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Asymmetric Hydrogenation: The reduction of a suitable prochiral precursor, such as a 3-

aminopyridine derivative, using a chiral catalyst can establish the stereocenter.[6] While

effective, this often requires expensive and sensitive transition-metal catalysts.

Enzymatic Kinetic Resolution: Racemic mixtures of 3-amino-1-methylpiperidin-2-one can be

resolved using enzymes that selectively react with one enantiomer, allowing for the

separation of the desired (S)-isomer. This method is highly specific but may be limited by the

availability of suitable enzymes and lower theoretical yields (max 50%).

Experimental Protocol: Synthesis from L-Ornithine
Hydrochloride
This protocol is adapted from established procedures for the synthesis of the core lactam,

which is the direct precursor to the N-methylated target compound.[5] The rationale is to first

form the ester of L-ornithine, which facilitates the subsequent base-mediated intramolecular

cyclization to the six-membered lactam ring.

Step 1: Esterification of L-Ornithine

Suspend L-ornithine hydrochloride (1.0 eq.) in anhydrous methanol.

Slowly add trimethylchlorosilane (4.0 eq.) to the suspension at room temperature. The

TMSCl reacts with methanol to generate HCl in situ, which catalyzes the esterification.

Stir the reaction mixture for 12 hours at room temperature.

Monitor the reaction completion using Thin Layer Chromatography (TLC).

Step 2: Intramolecular Cyclization

Cool the reaction mixture to 0°C in an ice bath.

Slowly add a 21% (w/w) solution of sodium ethoxide in ethanol (7.0 eq.) dropwise. The

strong base deprotonates the primary amine, initiating the nucleophilic attack on the ester

carbonyl to form the lactam.

Allow the reaction to warm to room temperature and stir for 30 minutes.
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Step 3: Work-up and Purification of (S)-3-aminopiperidin-2-one hydrochloride

Neutralize the reaction mixture to pH 7 using 6N aqueous HCl.

Filter the solution to remove precipitated salts (NaCl).

Concentrate the filtrate under reduced pressure.

Add isopropanol to the crude residue and filter again to remove any remaining insoluble

salts.

Purify the resulting crude product by silica gel column chromatography (eluent: 30%

methanol/dichloromethane) to yield (S)-3-aminopiperidin-2-one hydrochloride.[5]

Step 4: N-Methylation (Conceptual)

The purified (S)-3-aminopiperidin-2-one would then undergo N-methylation, for example, via

reductive amination with formaldehyde and a reducing agent (e.g., sodium

triacetoxyborohydride) or using a methylating agent like methyl iodide in the presence of a

base. This step would yield the final target molecule, (S)-3-Amino-1-methylpiperidin-2-one.

Diagram: Synthetic Workflow from L-Ornithine
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Caption: Workflow for the synthesis of the target compound.
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Analytical Characterization: Ensuring Purity and
Identity
Rigorous analytical validation is critical to confirm the structure, identity, and purity (both

chemical and stereochemical) of (S)-3-Amino-1-methylpiperidin-2-one hydrochloride. A

multi-pronged approach combining spectroscopic and chromatographic techniques is standard

practice.

Protocol: Chiral HPLC for Enantiomeric Excess (ee)
Determination
The determination of enantiomeric purity is the most critical analytical test for this compound.

Since enantiomers have identical physical properties in a non-chiral environment, a chiral

stationary phase (CSP) is required for separation. The protocol below is a representative

method based on established principles for analyzing chiral amines and piperidine derivatives.

[8][9]

Rationale: The primary amine of the analyte is first derivatized with a UV-active agent (e.g.,

benzoyl chloride) to allow for sensitive UV detection, as the parent compound lacks a strong

chromophore.[8][9] The derivatized enantiomers can then be resolved on a chiral column.

Step 1: Derivatization

Dissolve a known quantity of (S)-3-Amino-1-methylpiperidin-2-one HCl in a suitable solvent

like dichloromethane.

Cool the solution to 0°C and add a base (e.g., triethylamine, 1.2 eq.) to neutralize the

hydrochloride and free the amine.

Slowly add benzoyl chloride (1.1 eq.) and stir the reaction for 30-60 minutes.

Monitor the reaction by TLC until the starting material is fully consumed.

Quench the reaction with a saturated solution of sodium bicarbonate and extract the product

with an organic solvent.

Dry and concentrate the organic phase to obtain the N-benzoyl derivative.
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Step 2: HPLC Analysis

Column: Chiral stationary phase column (e.g., CHIRALCEL or Crownpak CR+).[8]

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar

modifier (e.g., isopropanol or ethanol). The exact ratio must be optimized for the specific

column to achieve baseline separation. For example, 90:10 Heptane:Isopropanol.

Flow Rate: 0.5 - 1.0 mL/min.

Column Temperature: 25 - 30°C.

Detection: UV detector set to an appropriate wavelength for the benzoyl group (e.g., 254

nm).[8]

Injection Volume: 10-20 µL.

Analysis: The enantiomeric excess is calculated from the peak areas of the (S) and (R)

enantiomers using the formula: ee (%) = [((S) - (R)) / ((S) + (R))] x 100.

Diagram: Analytical Validation Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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